methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate
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Overview
Description
Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, often playing crucial roles in cell biology and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate typically involves multi-step organic reactions. One common approach is the condensation of 9H-pyrido[2,3-b]indole with nicotinic acid in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction may also require the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency. Quality control measures, including chromatographic and spectroscopic techniques, are implemented to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In the field of chemistry, methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: The compound is also utilized in the pharmaceutical and agrochemical industries for the development of new drugs and pesticides. Its versatility and reactivity make it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) and agrochemical formulations.
Mechanism of Action
The mechanism by which methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9H-Pyrido[3,4-b]indole
Norharmane
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrobromide
2-Amino-9H-pyrido[2,3-b]indole
Uniqueness: Methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate stands out due to its specific structural features and reactivity profile. Unlike some of its analogs, it exhibits unique binding affinities and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H13N3O2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
methyl 4-pyrido[2,3-b]indol-9-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)14-11-19-10-8-16(14)21-15-7-3-2-5-12(15)13-6-4-9-20-17(13)21/h2-11H,1H3 |
InChI Key |
FXQPOSSIDNUQFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)N2C3=CC=CC=C3C4=C2N=CC=C4 |
Origin of Product |
United States |
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